Sodium 1,2-ethanedisulfonate, >=98%
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 1,2-ethanedisulfonate can be synthesized through the sulfonation of ethylene glycol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of sodium 1,2-ethanedisulfonate involves large-scale sulfonation reactors where ethylene glycol is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the disodium salt .
Chemical Reactions Analysis
Types of Reactions
Sodium 1,2-ethanedisulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form ethylene glycol derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Ethylene glycol derivatives.
Substitution: Various substituted ethanedisulfonate compounds.
Scientific Research Applications
Sodium 1,2-ethanedisulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and ion pair chromatography.
Biology: Employed in the preparation of buffer solutions and as a stabilizing agent for enzymes.
Medicine: Utilized in the formulation of pharmaceutical salts and as a component in drug delivery systems.
Industry: Applied in the production of detergents, surfactants, and other cleaning agents.
Mechanism of Action
The mechanism of action of sodium 1,2-ethanedisulfonate involves its ability to interact with various molecular targets and pathways. It acts as a strong acid and can donate protons to various substrates, facilitating chemical reactions. Additionally, its sulfonate groups can form strong ionic bonds with positively charged molecules, enhancing its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Sodium methanesulfonate
- Sodium ethanesulfonate
- Sodium propanesulfonate
Uniqueness
Sodium 1,2-ethanedisulfonate is unique due to its dual sulfonate groups, which provide enhanced reactivity and stability compared to other sulfonate compounds. This makes it particularly useful in applications requiring strong acidic properties and high solubility .
Properties
Molecular Formula |
C2H6Na2O6S2 |
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Molecular Weight |
236.18 g/mol |
InChI |
InChI=1S/C2H6O6S2.2Na/c3-9(4,5)1-2-10(6,7)8;;/h1-2H2,(H,3,4,5)(H,6,7,8);; |
InChI Key |
ILOQMYUFDKXIRS-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)S(=O)(=O)O.[Na].[Na] |
Origin of Product |
United States |
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